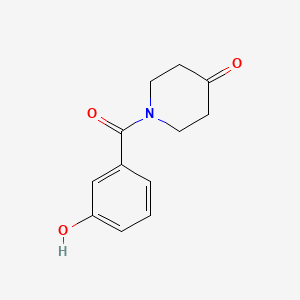

1-(3-Hydroxybenzoyl)piperidin-4-one

Description

Significance of the Piperidin-4-one Core in Modern Organic Synthesis

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. rasayanjournal.co.in This six-membered nitrogen-containing heterocycle is a common feature in a vast array of natural products and synthetic pharmaceuticals.

The synthetic utility of piperidin-4-ones is well-established, with various methods developed for their preparation, including the classical Mannich reaction and more advanced stereoselective syntheses. rasayanjournal.co.inijsrst.com The carbonyl group at the 4-position and the secondary amine (or its N-substituted variant) provide two reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. This versatility has made piperidin-4-ones key starting materials for the synthesis of more complex molecules, including various alkaloids and therapeutic agents. ijsrst.com

The piperidin-4-one nucleus is a recognized pharmacophore, meaning it is the essential part of a molecule responsible for its pharmacological activity. rasayanjournal.co.in Derivatives of piperidin-4-one have been reported to exhibit a wide range of biological activities, highlighting the importance of this core in drug discovery.

| Reported Biological Activities of Piperidin-4-one Derivatives | References |

| Anticancer | rasayanjournal.co.inyu.edu.jo |

| Anti-HIV | rasayanjournal.co.inyu.edu.jo |

| Antimicrobial | yu.edu.joresearchgate.net |

| Anticonvulsant | rasayanjournal.co.in |

| Analgesic | researchgate.net |

| CNS Depressant | researchgate.net |

| Antiviral | researchgate.net |

Role of the 3-Hydroxybenzoyl Moiety in Chemical Functionality and Derivatization

The 3-hydroxybenzoyl group is another crucial component that bestows specific properties upon the title compound. This moiety consists of a benzene (B151609) ring substituted with a hydroxyl group and a carbonyl group. The hydroxyl group at the meta-position is of particular importance.

Phenolic compounds, including those with a 3-hydroxybenzoyl structure, are known to be present in various natural products and possess a wide spectrum of biological activities. rasayanjournal.co.in The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be critical for molecular recognition and binding to biological targets such as enzymes and receptors.

From a synthetic standpoint, the hydroxyl group offers a convenient handle for derivatization. It can be alkylated, acylated, or used in other coupling reactions to create a library of related compounds with potentially enhanced or modified biological activities. This allows for the exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry aimed at optimizing the pharmacological profile of a lead compound. The 3-hydroxybenzoic acid scaffold itself is a building block in the synthesis of various pharmaceuticals, dyes, and preservatives. chemcess.com

Overview of Research Directions for 1-(3-Hydroxybenzoyl)piperidin-4-one

Given the established significance of its constituent parts, research into this compound is likely to proceed in several key directions. The primary focus would be on the synthesis and subsequent evaluation of its biological properties.

Synthesis and Characterization: The initial step would involve the development of an efficient and scalable synthesis route for this compound. A plausible method would be the acylation of piperidin-4-one with 3-hydroxybenzoyl chloride or the coupling of piperidin-4-one with 3-hydroxybenzoic acid using a suitable coupling agent. Detailed characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Medicinal Chemistry Exploration: Drawing from the known activities of related compounds, a primary research avenue would be the investigation of its potential as an anticancer, antimicrobial, or antiviral agent. The presence of both the piperidin-4-one core and the 3-hydroxybenzoyl moiety suggests that it could interact with various biological targets.

Derivatization and SAR Studies: As a versatile scaffold, this compound is an ideal candidate for the generation of a chemical library. The hydroxyl group on the benzoyl moiety and the ketone on the piperidine (B6355638) ring are prime sites for modification. For instance, the ketone could be reduced to a hydroxyl group or converted to an oxime, while the phenolic hydroxyl could be transformed into various ethers or esters. The evaluation of these derivatives would help in establishing a clear structure-activity relationship and could lead to the identification of compounds with improved potency and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxybenzoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10-4-6-13(7-5-10)12(16)9-2-1-3-11(15)8-9/h1-3,8,15H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZKOTKGXCJNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Hydroxybenzoyl Piperidin 4 One and Its Derivatives

Direct Synthesis Strategies of the Core 1-(3-Hydroxybenzoyl)piperidin-4-one Structure

The final assembly of this compound is typically achieved by forming an amide bond between the piperidin-4-one nitrogen and the carboxyl group of 3-hydroxybenzoic acid. This can be accomplished through several standard organic chemistry transformations.

Coupling Reactions for the Formation of the Benzoyl Moiety

An alternative to the acyl chloride method involves the use of peptide coupling reagents to facilitate amide bond formation directly from the carboxylic acid (3-hydroxybenzoic acid) and the amine (piperidin-4-one). This approach avoids the need to isolate a potentially sensitive acyl chloride intermediate. researchgate.netluxembourg-bio.com

These reactions proceed by activating the carboxylic acid in situ. A wide array of coupling reagents can be employed, often categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. uni-kiel.de

Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. luxembourg-bio.compeptide.com The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine of piperidin-4-one to form the amide bond. luxembourg-bio.com To enhance yields and suppress side reactions like racemization (if chiral centers were present), additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® are frequently included. luxembourg-bio.combachem.com The additive intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine. bachem.com

Phosphonium and Uronium Reagents: Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP), PyBOP, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. bachem.com They react with the carboxylic acid to form activated esters (e.g., OBt or OAt esters) that rapidly couple with the amine. These reagents are often preferred for sterically hindered substrates or when high efficiency is paramount. uni-kiel.de

The general mechanism involves the activation of the carboxylate by the coupling reagent, followed by nucleophilic substitution by the piperidin-4-one nitrogen.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of the target molecule is critically dependent on the availability of its constituent parts: a suitable piperidin-4-one scaffold and the appropriately substituted hydroxybenzoic acid.

Preparation of Functionalized Piperidin-4-one Scaffolds

Piperidin-4-ones are versatile intermediates in medicinal chemistry. guidechem.comgoogleapis.com The core scaffold can be synthesized through various classic organic reactions. A common route to N-substituted piperidin-4-ones, such as N-benzyl-4-piperidone, involves a sequence of Michael addition and Dieckmann condensation reactions starting from a primary amine (e.g., benzylamine) and an acrylate ester (e.g., methyl acrylate). guidechem.comgoogle.com The resulting β-amino ester undergoes intramolecular condensation to form a cyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield the N-substituted piperidin-4-one. guidechem.com

For the synthesis of this compound, either piperidin-4-one itself is used, or a precursor with a protecting group on the nitrogen, such as 1-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group can be readily removed under acidic conditions after the desired modifications at the 4-position are made, freeing the secondary amine for the final acylation or coupling step.

Synthesis of Ortho-, Meta-, and Para-Substituted Hydroxybenzoic Acid Derivatives

3-Hydroxybenzoic acid is the key precursor for the benzoyl moiety. The synthesis of its derivatives allows for the creation of a library of analogues of the final compound. Traditional synthetic methods face challenges with selectivity, as electrophilic aromatic substitution on phenol typically directs incoming groups to the ortho and para positions.

Advanced methodologies to achieve specific substitution patterns include:

Directed ortho-metalation (DoM): A directing group on the aromatic ring (such as a protected hydroxyl group) can direct lithiation to the ortho position, allowing for the introduction of various electrophiles.

Nucleophilic Aromatic Substitution (SNAAr): In systems with strong electron-withdrawing groups, a suitably positioned leaving group can be displaced by a nucleophile.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for introducing a wide range of substituents onto the aromatic ring of a pre-functionalized benzoic acid derivative.

Derivatization and Functionalization Strategies of this compound

Once the core this compound structure is synthesized, it can serve as a scaffold for further functionalization to explore structure-activity relationships. The molecule offers three primary sites for modification: the ketone at the C4 position of the piperidine (B6355638) ring, the phenolic hydroxyl group, and the aromatic ring of the benzoyl moiety.

Reactions at the C4-Ketone: The carbonyl group is a key reactive site. guidechem.comgoogle.com

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding 1-(3-hydroxybenzoyl)piperidin-4-ol. This introduces a new chiral center and a hydrogen-bond-donating group.

Reductive Amination: The ketone can be converted into an amine via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride), allowing for the introduction of various substituted amino groups at the C4 position.

Wittig Reaction: The carbonyl can be converted to an alkene, providing a scaffold for further modifications.

Aldol Condensation: Reaction with aldehydes can form α,β-unsaturated ketones, extending the carbon framework. guidechem.com

Modification of the Phenolic Hydroxyl Group:

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis, reacting it with an alkyl halide in the presence of a base. This allows for the introduction of various alkyl or aryl groups, modulating the compound's polarity and steric profile.

Esterification: The phenol can be acylated to form an ester, masking the hydroxyl group or introducing another functional handle.

Modification of the Aromatic Ring:

Electrophilic Aromatic Substitution: The existing hydroxyl and amide groups will direct further substitution on the benzoyl ring. Reactions such as halogenation or nitration could introduce new substituents, although controlling regioselectivity might be challenging.

These derivatization strategies allow for the systematic modification of the lead compound to optimize its properties for various applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Boc-4-piperidone |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| 3-hydroxybenzoyl chloride |

| Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) |

| Dicyclohexylcarbodiimide (DCC) |

| N-benzyl-4-piperidone |

| Oxyma Pure® |

| PyBOP |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

| Thionyl chloride |

Chemical Modifications on the Piperidin-4-one Ring System

The piperidin-4-one ring is a key component that can be modified at several positions: the carbonyl group, the piperidine nitrogen (though limited by the existing amide bond), and the ring carbons. researchgate.net Such modifications are crucial for exploring structure-activity relationships in drug discovery programs.

The ketone functional group at the C-4 position of the piperidine ring is a prime site for derivatization. Standard condensation reactions with nitrogen-based nucleophiles can be employed to transform the carbonyl group into various functionalities, such as oximes and hydrazones.

Oxime Formation: The conversion of the carbonyl group to an oxime is a common and efficient transformation. This reaction is typically achieved by treating the piperidin-4-one derivative with hydroxylamine hydrochloride in the presence of a base. core.ac.uk The base, often sodium acetate or pyridine (B92270), neutralizes the HCl released during the reaction, driving the equilibrium towards product formation. core.ac.ukresearchgate.net The resulting oxime introduces a new functional group that can alter the molecule's biological and physicochemical properties. ijprajournal.com

Hydrazone Formation: Similarly, hydrazones can be synthesized by reacting the ketone with hydrazine or its derivatives (e.g., substituted hydrazides). dergipark.org.trnih.gov Hydrazones are a class of compounds with a >C=N-N< linkage and are valuable intermediates for the synthesis of various heterocyclic compounds. dergipark.org.trbenthamopen.com The reaction conditions are typically mild, involving the condensation of the carbonyl compound with a hydrazide, often in a protic solvent like ethanol. growingscience.com

| Transformation | Reagents & Conditions | Resulting Functional Group |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Sodium Acetate, Pyridine), Ethanol, Reflux core.ac.ukresearchgate.net | >C=N-OH |

| Hydrazone Formation | Hydrazine hydrate or Substituted Hydrazide, Ethanol, Reflux nih.govgrowingscience.com | >C=N-NHR |

Direct N-alkylation or N-arylation on this compound is generally not feasible due to the presence of the electron-withdrawing benzoyl group, which makes the nitrogen atom part of an amide linkage. The lone pair on the nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity.

However, N-substituted derivatives can be prepared by modifying the synthetic sequence. This typically involves starting with a pre-alkylated or pre-arylated piperidin-4-one precursor, which is then acylated with a 3-hydroxybenzoyl derivative. The synthesis of these N-substituted precursors can be achieved through several methods:

N-Alkylation: Secondary amines like piperidine can be alkylated using alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. researchgate.net To favor mono-alkylation, the alkyl halide can be added slowly to an excess of the piperidine. researchgate.net

Reductive Amination: This method involves the reaction of a primary amine with a 1,5-dicarbonyl compound or related precursors to form and subsequently reduce an imine, yielding the N-substituted piperidine ring. nih.gov

Introducing substituents onto the carbon atoms of the piperidine ring can significantly impact the molecule's conformation and biological activity. nih.gov Methodologies for functionalizing the ring carbons can be broadly categorized into building the ring with desired substitutions or modifying the pre-existing ring.

Mannich Reaction: The Mannich condensation is a classical and powerful method for synthesizing piperidin-4-one rings. chemrevlett.com This one-pot, three-component reaction involves an aldehyde, an amine (like ammonium (B1175870) acetate), and a ketone with at least two α-hydrogens (e.g., acetone), allowing for the direct construction of substituted 2,6-diarylpiperidin-4-ones. chemrevlett.comchemrevlett.com

α-Alkylation: The carbon atoms adjacent to the carbonyl group (C-3 and C-5) can be functionalized via enolate chemistry. However, regioselectivity can be a challenge. C-alkylation of related systems like 1-benzoyl-3-carbethoxy-4-piperidone has been reported, demonstrating the feasibility of introducing alkyl groups at these positions. nih.gov

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. For piperidines, C-H functionalization at the C-2 position is often electronically favored due to stabilization of the intermediate by the nitrogen atom. nih.gov However, catalyst-controlled reactions can achieve selectivity for other positions, including the more remote C-3 and C-4 carbons. nih.gov

Chemical Modifications on the 3-Hydroxybenzoyl Moiety

The 3-hydroxybenzoyl portion of the molecule offers two primary sites for modification: the phenolic hydroxyl group and the aromatic ring itself.

The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups through reactions such as etherification and esterification.

O-Alkylation/O-Arylation (Etherification): The hydroxyl group can be converted into an ether by reaction with an alkyl or aryl halide in the presence of a base. The reactivity of phenolic hydroxyl groups differs from that of aliphatic hydroxyl groups, a factor that can be exploited for selective synthesis. semanticscholar.org

O-Acylation (Esterification): Phenolic esters can be formed by reacting the hydroxyl group with acyl chlorides or anhydrides. ijpsr.com For example, substituted benzoyl chlorides can be reacted with a phenolic compound in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding O-benzoyl ester. ijpsr.com

| Reaction Type | Reagents & Conditions | Resulting Moiety |

| Etherification | Alkyl/Aryl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | -O-R (Ether) |

| Esterification | Acyl Chloride/Anhydride, Base (e.g., Triethylamine), Solvent (e.g., THF) ijpsr.com | -O-C(=O)R (Ester) |

The positions for electrophilic aromatic substitution on the 3-hydroxybenzoyl ring are dictated by the directing effects of the two existing substituents. The hydroxyl group is a strongly activating, ortho, para-director, while the carbonyl group of the amide is a deactivating, meta-director.

The powerful activating effect of the hydroxyl group directs incoming electrophiles primarily to the positions ortho and para to it (C-2, C-4, and C-6 positions). The C-5 position is meta to the hydroxyl group but also meta to the deactivating carbonyl group. The interplay of these effects means that substitution will predominantly occur at the positions most activated by the hydroxyl group. Substances with a free phenolic hydroxyl group and an unsubstituted position para to it are generally reactive towards electrophilic substitution. sci-hub.se Reactions such as halogenation, nitration, or Friedel-Crafts acylation/alkylation can be used to introduce new substituents, further diversifying the molecular structure.

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis offers a powerful toolkit for the synthesis of complex molecules like this compound and its derivatives, enabling reactions that are otherwise difficult or inefficient. Modern catalytic methods, including those utilizing transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis), provide elegant solutions for constructing the core structure and introducing functional diversity.

Transition-metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are fundamental to the synthesis of this compound analogues.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling of amines and aryl halides, is a cornerstone for N-aryl piperidone synthesis. wikipedia.orglibretexts.org This reaction can be envisioned for the synthesis of the target compound by coupling piperidin-4-one with a 3-hydroxybenzoyl halide or a related derivative. The versatility of this method allows for a wide range of functional groups on both coupling partners, making it ideal for generating diverse libraries of analogues. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. libretexts.org The choice of phosphine ligands is critical for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

For functionalizing the piperidine ring at a carbon atom, rhodium-catalyzed reactions have shown significant promise. For instance, a Rh-catalyzed asymmetric reductive Heck reaction has been developed to synthesize enantioenriched 3-substituted piperidines from arylboronic acids and dihydropyridine precursors. snnu.edu.cnnih.govacs.org This methodology allows for the stereocontrolled installation of aryl groups at the C-3 position of the piperidine ring, a key modification for creating chiral analogues. snnu.edu.cnacs.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, can be used to form C-C bonds between piperidine-derived intermediates (e.g., alkenylsilanes) and various aryl halides, providing access to 4-arylpiperidine derivatives. researchgate.net

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium precatalysts | Aryl halides, Amines (e.g., piperidines) | N-Aryl piperidines | wikipedia.orgnih.gov |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / Chiral Diene Ligand | Arylboronic acids, Dihydropyridines | 3-Aryl tetrahydropyridines | snnu.edu.cnacs.org |

| Hiyama Coupling | Palladium catalyst | Aryl halides, Alkenylsilanes | 4-Arylpiperidines | researchgate.net |

Organocatalysis and biocatalysis have emerged as powerful, "greener" alternatives to metal catalysis, often providing exceptional levels of stereoselectivity under mild conditions.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For instance, chiral phosphoric acids have been employed in the asymmetric synthesis of highly functionalized piperidines. rsc.org Proline, a simple amino acid, is a well-known organocatalyst for intramolecular Mannich reactions, a key step in forming the piperidone ring from acyclic precursors. mdpi.com This approach allows for the stereocontrolled construction of the core heterocyclic scaffold.

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. nih.gov Enzymes such as transaminases, carboxylic acid reductases (CAR), and imine reductases (IREDs) can be used in biocatalytic cascades to produce enantiomerically pure piperidines from simple achiral starting materials. researchgate.net For example, a transaminase can be used to form a chiral amine, which then undergoes further enzymatic or chemical transformations to build the piperidine ring. researchgate.net The combination of biocatalysis with organocatalysis represents a particularly powerful strategy, where an enzyme can generate a chiral intermediate that is then cyclized or functionalized using an organocatalyst in a one-pot sequence. researchgate.netnih.gov

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are often catalyzed by simple acids or bases and are ideal for rapidly building molecular complexity, such as the piperidin-4-one core.

The Mannich reaction is a classic example of an acid- or base-catalyzed MCR used to synthesize β-amino carbonyl compounds, which are direct precursors to piperidin-4-ones. The condensation of an aldehyde, a primary or secondary amine (or ammonia), and an enolizable ketone can be used to construct the piperidone ring in a single step. mdpi.com Variations of this reaction are central to many synthetic routes for substituted piperidones.

Other MCRs, such as the Povarov reaction for tetrahydroquinolines or various isocyanide-based MCRs (e.g., the Ugi reaction), can be adapted to create complex heterocyclic systems that may serve as precursors or analogues to the target structure. mdpi.com The efficiency and atom economy of MCRs make them attractive for library synthesis and drug discovery efforts. beilstein-journals.org

Regioselective and Stereoselective Synthesis

Control over regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D arrangement of atoms) is paramount in modern drug synthesis to ensure the desired biological activity.

Achieving regiocontrol in the functionalization of the this compound scaffold is essential for exploring structure-activity relationships. This can involve selective reactions on either the benzoyl ring or the piperidone ring.

Functionalization of the benzoyl ring can be directed by the existing hydroxyl and carbonyl groups. Standard electrophilic aromatic substitution reactions can be used, with the positions of new substituents being governed by the directing effects of the resident groups.

More advanced strategies for functionalizing the piperidone ring involve the generation of reactive intermediates. For example, the formation and trapping of a 3,4-piperidyne intermediate has been reported. nih.gov This highly reactive species can undergo cycloadditions and nucleophilic additions, leading to the formation of annulated piperidines with functional groups precisely installed at the C-3 and C-4 positions. The regioselectivity of these trapping reactions is predictable and can be rationalized using the distortion/interaction model. nih.gov

Introducing chirality into the piperidine ring of analogues is often critical for biological activity. Several powerful strategies exist for controlling stereochemistry.

One approach is catalyst-controlled asymmetric synthesis , where a chiral catalyst directs the formation of a specific enantiomer. As mentioned previously, Rh-catalyzed asymmetric reductive Heck reactions can produce 3-substituted piperidines with high enantioselectivity. snnu.edu.cnacs.org

Another strategy involves the use of chiral auxiliaries . Chiral N-tert-butanesulfinyl imines, for example, are excellent intermediates for diastereoselective additions of nucleophiles. mdpi.com The sulfinyl group directs the approach of the nucleophile, and after the key bond-forming step, it can be easily removed to reveal the chiral amine. Similarly, chiral oxazolopiperidone lactams derived from phenylglycinol can serve as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing compounds. researchgate.net

Finally, chemoenzymatic methods provide an elegant route to chiral derivatives. A racemic or meso-compound can be resolved through an enzyme-catalyzed reaction that selectively transforms only one enantiomer or diastereomer. For example, a mixture of piperidine diols can be transformed into a single cis-diacetate isomer with excellent diastereoselectivity and yield using a combination of enzyme and ruthenium catalysis. acs.org

Table 2: Strategies for Stereoselective Piperidine Synthesis

| Strategy | Method | Key Reagent/Catalyst | Outcome | Ref |

|---|---|---|---|---|

| Catalyst Control | Asymmetric Reductive Heck | Chiral Rhodium Complex | Enantioenriched 3-Arylpiperidines | snnu.edu.cnacs.org |

| Chiral Auxiliary | Diastereoselective Addition | N-tert-butanesulfinyl imines | Stereocontrolled amine synthesis | mdpi.com |

| Chiral Building Block | Asymmetric Synthesis | Phenylglycinol-derived lactams | Enantiopure piperidine derivatives | researchgate.net |

| Chemoenzymatic | Dynamic Kinetic Resolution | Enzyme (e.g., Lipase) + Ru-catalyst | Enantiopure cis-piperidine diol derivatives | acs.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical aspect of modern pharmaceutical development, aiming to reduce the environmental impact of chemical processes. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the principles can be applied by adapting methodologies used for similar compounds, focusing on areas such as biocatalysis, the use of environmentally benign solvents and catalysts, and innovative reaction technologies like flow chemistry and microwave-assisted synthesis.

One of the core tenets of green chemistry is the use of catalytic reactions to minimize waste. In the synthesis of piperidine derivatives, biocatalysis has emerged as a promising approach. For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the multicomponent synthesis of clinically valuable piperidines, offering high yields and the potential for catalyst reuse. rsc.orgsemanticscholar.org Another advanced biocatalytic method involves the enzymatic C–H oxidation to introduce hydroxyl groups into piperidine precursors, followed by radical cross-coupling, which streamlines the synthesis of complex, three-dimensional piperidine structures. chemistryviews.org These biocatalytic strategies could potentially be adapted for the synthesis of precursors to this compound, reducing the reliance on traditional, often hazardous, chemical reagents.

The choice of solvent is another crucial factor in green synthetic design. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into the eco-friendly synthesis of related compounds, such as 4-hydroxybenzoic acid hydrazide derivatives, has demonstrated the successful use of water as a solvent in conjunction with microwave irradiation to achieve rapid and high-yield reactions. chemmethod.comchemmethod.com This approach significantly reduces the environmental footprint of the synthesis. For acylation reactions, which are central to the synthesis of this compound, heterogeneous catalysts like acid-treated montmorillonite clays have been used for the benzoylation of resorcinol with benzoic acid. academie-sciences.frresearchgate.net Such solid catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste.

Innovative technologies such as flow chemistry and microwave-assisted synthesis offer significant advantages in terms of energy efficiency, reaction control, and safety. Continuous flow synthesis has been utilized for the creation of compound libraries based on the piperidin-4-one scaffold, demonstrating its potential for the efficient and scalable production of derivatives. researchgate.netpurdue.edu Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity while minimizing the use of hazardous reagents. researchgate.netjst.org.in Microwave-assisted synthesis, as demonstrated in the preparation of hydroxybenzoic acid derivatives, can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. chemmethod.comchemmethod.com

The following interactive data table summarizes various green chemistry approaches that could be conceptually applied to the synthesis of this compound and its derivatives, based on findings from related chemical transformations.

| Green Chemistry Principle | Methodology | Potential Application in Synthesis | Advantages |

| Use of Renewable Feedstocks | Biosynthesis | Production of piperidine and benzoate precursors from L-lysine and L-phenylalanine in microorganisms like Corynebacterium glutamicum. igem.wiki | Reduces reliance on petrochemical starting materials. |

| Catalysis | Biocatalysis (Immobilized Lipase) | Acylation of piperidin-4-one with a 3-hydroxybenzoic acid derivative. | High selectivity, mild reaction conditions, reusable catalyst. rsc.orgsemanticscholar.org |

| Catalysis | Heterogeneous Catalysis (Acid-treated clay) | Friedel-Crafts acylation to form the benzoyl moiety. | Catalyst is easily recoverable and reusable, reducing waste. academie-sciences.frresearchgate.net |

| Benign Solvents | Water | Use of water as a solvent for the synthesis of precursors. | Non-toxic, non-flammable, and environmentally safe. chemmethod.comchemmethod.com |

| Energy Efficiency | Microwave-Assisted Synthesis | Acceleration of the acylation step. | Drastic reduction in reaction time and energy consumption. chemmethod.comchemmethod.com |

| Process Intensification | Flow Chemistry | Continuous production of this compound. | Improved safety, scalability, and process control. researchgate.netpurdue.edujst.org.in |

By integrating these green chemistry principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmental stewardship in the pharmaceutical industry.

Elucidation of Reaction Mechanisms and Kinetic Studies

Kinetic Studies of Reaction Rates and Optimization

Specific kinetic data for the synthesis of 1-(3-Hydroxybenzoyl)piperidin-4-one is not extensively documented in publicly available literature. However, the rate of the reaction, typically a Schotten-Baumann acylation, is known to be influenced by several factors including reactant concentration, temperature, stirring rate (for biphasic systems), and the nature of the solvent and base.

Optimization studies for related Schotten-Baumann reactions have been performed using modern techniques like Bayesian optimization to balance competing objectives such as yield and environmental impact (E-factor). The data below, adapted from a study on a related system, illustrates how changing reaction parameters can influence the outcome. cam.ac.uk While the specific values are for a different substrate, the trends are representative of the factors involved in optimizing the synthesis of benzoylpiperidines.

| Entry | Solvent | Equivalents of Base | Flow Rate (mL/min) | Yield (%) | E-Factor |

|---|---|---|---|---|---|

| 1 | Acetonitrile (B52724) | 1.5 | 0.1 | 85 | 15.2 |

| 2 | Acetonitrile | 1.5 | 1.0 | 92 | 14.5 |

| 3 | THF | 1.5 | 1.0 | 88 | 14.9 |

| 4 | Toluene/Water (1:1) | 2.0 | 1.0 | 75 | 18.1 |

| 5 | Toluene/Water (1:1) | 2.0 | 0.1 | 89 | 16.0 |

| 6 | DCM/Water (1:1) | 2.0 | 0.1 | 95 | 15.5 |

Data is representative and adapted from a study on a related Schotten-Baumann reaction for illustrative purposes. cam.ac.uk

The rate of N-acylation is generally fast. In biphasic systems, the reaction rate can be limited by mass transfer between the organic and aqueous phases, making efficient mixing crucial. cam.ac.uk In single-phase systems, higher flow rates in continuous reactors can lead to improved yields by enhancing mixing and heat transfer. cam.ac.uk

Identification and Characterization of Reaction Intermediates

The mechanisms of the synthetic transformations leading to this compound involve transient intermediates that are generally not isolated but can be detected and characterized by spectroscopic methods.

Tetrahedral Intermediate: In the nucleophilic acyl substitution pathway, the key species is the tetrahedral intermediate formed by the attack of the piperidine (B6355638) nitrogen on the carbonyl carbon. wikipedia.org These intermediates are typically high in energy and short-lived. However, their existence has been confirmed through isotopic labeling studies and, in some cases, direct observation using low-temperature NMR spectroscopy. wikipedia.org For example, in a related system, the formation of a stable tetrahedral intermediate from the reaction of an amide with an organolithium reagent was confirmed by ¹³C NMR, showing a characteristic upfield shift of the carbonyl carbon signal to approximately 89.6 ppm.

Acylium Ion: In the Friedel-Crafts acylation pathway, the critical intermediate is the acylium ion. These ions are powerful electrophiles and can be generated in superacid media, allowing for their characterization by techniques like NMR spectroscopy. acs.org They exhibit a characteristic downfield shift for the carbonyl carbon due to the positive charge.

Enamine Intermediate: In syntheses starting from piperidin-4-ones, enamine intermediates can sometimes be formed, particularly under acidic or basic conditions. These can be relevant in side reactions or alternative synthetic routes and can be characterized by the appearance of vinylic proton and carbon signals in ¹H and ¹³C NMR spectra, respectively.

Role of Solvent Effects and Catalysis in Mechanism Modulation

The choice of solvent and catalyst is paramount as it can significantly influence the reaction rate, yield, and even the mechanistic pathway.

Solvent Effects: In the Schotten-Baumann synthesis of this compound, a two-phase system of water and an immiscible organic solvent (like dichloromethane (B109758) or toluene) is classic. wikipedia.orgiitk.ac.in The aqueous phase dissolves the inorganic base (e.g., NaOH), while the organic solvent dissolves the piperidin-4-one and the 3-hydroxybenzoyl chloride. This setup minimizes the unwanted hydrolysis of the acid chloride. cam.ac.uk The reaction rate can be dependent on the efficiency of mixing at the phase interface. Alternatively, using a single-phase system with a polar aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (B95107) (THF) and an organic base like pyridine (B92270) or triethylamine (B128534) can also be effective. cam.ac.uk Modern "green chemistry" approaches advocate for less hazardous solvents, with some amide bond formations being successfully carried out in water using surfactants to form micelles, or in bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalysis:

Base Catalysis: In amide bond formation from acyl chlorides, a base is essential. nih.gov It acts stoichiometrically to neutralize the generated HCl. While inorganic bases like NaOH or K₂CO₃ are common in Schotten-Baumann conditions, organic bases such as pyridine can also be used. Pyridine can act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then attacked by the amine. nih.gov

Lewis Acid Catalysis: In Friedel-Crafts acylation, a strong Lewis acid catalyst (e.g., AlCl₃) is required to activate the acyl chloride by generating the acylium ion electrophile. iitk.ac.in The catalyst is typically needed in stoichiometric amounts because it complexes with the final ketone product. nih.gov

Coupling Agents: In cases where the carboxylic acid itself is used instead of the acyl chloride, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are employed. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the attack by the amine.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

High-Resolution One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are instrumental in verifying the primary structure of 1-(3-hydroxybenzoyl)piperidin-4-one. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present (quaternary, methine, methylene, and methyl).

The expected proton signals for this compound would include distinct resonances for the aromatic protons of the 3-hydroxybenzoyl group and the aliphatic protons of the piperidin-4-one ring. The chemical shifts of the piperidine (B6355638) protons are influenced by the adjacent carbonyl and amide functionalities. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carbonyl carbons (ketone and amide), the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Please note that the exact chemical shifts can vary depending on the solvent and concentration.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| Phenolic OH | ~9.5 (broad) | - |

| Piperidine CH₂ (adjacent to N) | 3.5 - 4.0 | 40 - 50 |

| Piperidine CH₂ (adjacent to C=O) | 2.5 - 3.0 | 40 - 50 |

| Piperidine C=O | - | ~208 |

| Benzoyl C=O | - | ~170 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C (ipso to C=O) | - | 135 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the piperidine ring and the aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the ¹H and ¹³C spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for establishing the connectivity between the 3-hydroxybenzoyl group and the piperidin-4-one ring, for instance, by observing a correlation from the piperidine protons adjacent to the nitrogen to the benzoyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which can help in determining the preferred conformation of the molecule. For example, NOESY can reveal spatial relationships between the aromatic protons and the piperidine ring protons. researchgate.net

Advanced NMR for Dynamic and Conformational Studies

The piperidine ring in this compound can exist in various conformations, most notably chair and boat forms, which can interconvert. Advanced NMR techniques, such as variable temperature (VT) NMR, can be used to study these dynamic processes. By acquiring spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This allows for the determination of the thermodynamic parameters of the conformational equilibrium.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Functional Group Identification and Characteristic Vibrational Modes

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Source |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) | nist.gov |

| C-H (Aromatic) | Stretching | 3000-3100 | researchgate.net |

| C-H (Aliphatic) | Stretching | 2850-2960 | researchgate.net |

| C=O (Ketone) | Stretching | 1705-1725 | researchgate.net |

| C=O (Amide) | Stretching | 1630-1680 | |

| C=C (Aromatic) | Stretching | 1450-1600 | nist.gov |

| C-N | Stretching | 1200-1350 | |

| C-O (Phenolic) | Stretching | 1200-1260 |

The presence of a strong, broad band in the 3200-3600 cm⁻¹ region of the IR spectrum would be indicative of the hydroxyl group, while the sharp peaks in the 1630-1725 cm⁻¹ range would confirm the presence of the two distinct carbonyl groups.

Analysis of Hydrogen Bonding Networks through Vibrational Shifts

The position and shape of the O-H stretching vibration in the IR spectrum are highly sensitive to hydrogen bonding. In this compound, both intermolecular and potentially intramolecular hydrogen bonding can occur. The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens and the nitrogen atom can act as acceptors. The formation of a hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the O-H stretching band. psu.edu By comparing the spectrum of a dilute solution in a non-polar solvent with that of a concentrated solution or the solid state, the extent and nature of hydrogen bonding can be inferred. For instance, a significant shift to lower wavenumbers in the solid-state IR spectrum would suggest strong intermolecular hydrogen bonding in the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides a molecular fingerprint.

High-resolution mass spectrometry (HRMS) distinguishes itself by its ability to measure the mass of an ion with very high precision. This allows for the determination of the exact mass, which can be used to deduce the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₃NO₃. HRMS would be used to confirm this composition by providing a highly accurate mass measurement of its molecular ion.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Calculated Monoisotopic Mass | 219.08954 Da |

| Expected Ion Adducts (e.g., in ESI) | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 220.09682 |

An experimental HRMS measurement yielding a mass-to-charge ratio extremely close to the calculated value for an ion like [M+H]⁺ would provide strong evidence for the compound's elemental formula, C₁₂H₁₃NO₃.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily at the amide linkage and within the piperidine ring. The key structural units are the 3-hydroxybenzoyl group and the piperidin-4-one ring.

Predicted Fragmentation Pathways:

Alpha-cleavage adjacent to the piperidine ring ketone: This is a common fragmentation for ketones and could lead to the loss of ethylene (B1197577) (C₂H₄).

Cleavage of the amide C-N bond: This is a characteristic fragmentation for amides and would result in the formation of a 3-hydroxybenzoyl cation and a piperidin-4-one radical, or vice versa. chemguide.co.uklibretexts.org The stability of the resulting fragment ions dictates which pathway is favored. chemguide.co.uklibretexts.org

Cleavage within the piperidine ring: The ring can undergo cleavage, leading to various smaller fragment ions.

A table of predicted major fragment ions and their origins is presented below.

| Predicted m/z | Predicted Ion Structure | Fragmentation Origin |

| 121.0289 | [C₇H₅O₂]⁺ | Cleavage of the amide bond, forming the 3-hydroxybenzoyl cation. |

| 99.0657 | [C₅H₉NO]⁺ | Cleavage of the amide bond, with charge retention on the piperidin-4-one fragment. |

| 93.0340 | [C₆H₅O]⁺ | Loss of CO from the 3-hydroxybenzoyl fragment. |

| 77.0391 | [C₆H₅]⁺ | Loss of a hydroxyl group from the phenyl fragment. |

The specific fragmentation pattern observed in an MS/MS experiment would serve to confirm the identity and structure of the compound by matching the observed fragment masses to these predicted pathways. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Assuming a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would reveal its solid-state conformation. Based on studies of similar piperidine derivatives, the piperidin-4-one ring is expected to adopt a stable chair conformation. unisi.itmdpi.com This conformation minimizes steric strain. The 3-hydroxybenzoyl group attached to the nitrogen atom would likely be in an equatorial position to reduce steric hindrance. The relative orientation of the benzoyl group with respect to the piperidine ring would be determined, including the torsion angles that define the planarity between the amide group and the aromatic ring.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several key interactions are predicted to stabilize the crystal structure.

Predicted Intermolecular Interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It is expected to form hydrogen bonds with acceptor atoms on adjacent molecules, such as the oxygen of the piperidine ketone, the oxygen of the amide carbonyl, or even the nitrogen of another piperidine ring. nih.govmdpi.com These interactions are crucial in directing the crystal packing. mdpi.com

π-π Stacking: The presence of the benzene (B151609) ring allows for potential π-π stacking interactions between the aromatic rings of neighboring molecules.

An analysis of the crystal structure would quantify these interactions, providing data on bond distances and angles, which are essential for understanding the supramolecular assembly.

| Predicted Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bond | Phenolic -OH | Ketone C=O or Amide C=O | ~1.8 - 2.2 |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | ~3.4 - 3.8 |

| C-H···O Interaction | Piperidine/Aromatic C-H | Ketone/Amide/Hydroxyl O | ~2.2 - 2.8 |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

A definitive structural confirmation of this compound is achieved by integrating the data from multiple analytical techniques. Each method provides complementary information, and together they build a complete and unambiguous picture of the molecule's identity and structure.

HRMS would confirm the elemental formula (C₁₂H₁₃NO₃).

MS/MS would corroborate the connectivity of the structural fragments (the 3-hydroxybenzoyl group attached to the piperidin-4-one ring) by analyzing the fragmentation pattern.

X-ray Crystallography would provide the ultimate proof of structure by mapping the exact 3D position of every atom in the solid state. It would confirm the chair conformation of the piperidine ring and detail the specific intermolecular interactions that form the crystal lattice.

The combination of these techniques ensures that the molecular weight, elemental composition, structural connectivity, and three-dimensional arrangement are all consistent, leading to an unequivocal structural elucidation of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

No dedicated Density Functional Theory (DFT) studies on 1-(3-Hydroxybenzoyl)piperidin-4-one, detailing its electronic structure and properties, have been identified in the reviewed scientific literature.

Hartree-Fock (HF) and Post-Hartree-Fock Methods for Molecular Systems

There are no available research articles that employ Hartree-Fock (HF) or post-Hartree-Fock methods to investigate the molecular system of this compound.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

Information regarding the selection of suitable basis sets and exchange-correlation functionals for computational studies of this compound is not available, as no such studies have been published.

Molecular Geometry and Conformational Landscape Analysis

Potential Energy Surface (PES) Scans for Conformational Isomers

No potential energy surface (PES) scans for the conformational isomers of this compound have been reported in the scientific literature.

Identification of Global and Local Energy Minima

The identification of global and local energy minima for this compound through computational methods has not been a subject of any published research.

Analysis of Conformational Dynamics and Ring Pucker of the Piperidin-4-one

The piperidin-4-one ring is a six-membered heterocyclic system that, like cyclohexane, can adopt several non-planar conformations to relieve ring strain. The most common conformations are the chair, boat, and twist-boat forms. For substituted piperidone rings, the chair conformation is generally the most stable. In the case of this compound, the bulky 3-hydroxybenzoyl group attached to the nitrogen atom significantly influences the ring's conformational preference.

Computational studies on similar N-substituted-4-piperidones have consistently shown that the piperidone ring predominantly adopts a chair conformation . nih.gov This arrangement minimizes torsional and steric strain. The analysis of ring pucker, often quantified using Cremer-Pople puckering parameters, provides a precise description of the ring's geometry. In a related compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, the presence of a carbonyl group was found to distort the ring into a twisted half-chair conformation. nih.gov However, for 4-piperidone (B1582916) systems, the chair form remains prevalent. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) can calculate various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J), which are fundamental to interpreting experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR parameters. researchgate.net

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. nih.gov For this compound, calculations would reveal distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidinone ring. The protons on carbons adjacent to the nitrogen atom and the carbonyl group are expected to be deshielded, appearing at a lower field in the ¹H NMR spectrum. researchgate.net

Spin-spin coupling constants provide information about the connectivity and dihedral angles between adjacent protons. The magnitude of the coupling constant, J, is typically expressed in Hertz (Hz). libretexts.org For instance, the vicinal coupling (³J) between protons on adjacent carbons in the piperidinone ring is dependent on the dihedral angle, as described by the Karplus equation. organicchemistrydata.org Typical ³J values for protons on neighboring sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.org

Table 1: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and Selected ³JHH Coupling Constants (in Hz) for this compound

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Coupled Protons | Calculated ³JHH (Hz) |

| Aromatic CH | 6.9 - 7.5 | 115 - 130 | Hortho - Hmeta | 7.5 |

| Aromatic C-OH | - | 157.0 | Hmeta - Hpara | 2.5 |

| Aromatic C-CO | - | 138.0 | - | - |

| Piperidine (B6355638) CH₂ (C2/C6) | 3.8 - 4.2 | 45.0 | Hax - Heq (C2) | -12.5 (²J) |

| Piperidine CH₂ (C3/C5) | 2.6 - 2.9 | 41.0 | Hax(C2) - Hax(C3) | 10.2 |

| Piperidine C=O (C4) | - | 208.0 | Heq(C2) - Heq(C3) | 3.1 |

| Benzoyl C=O | - | 170.0 | - | - |

Note: The values in this table are illustrative, based on typical ranges for similar functional groups, and are intended to demonstrate the output of computational predictions. They are not based on a specific published study of this exact molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or torsion. Computational frequency calculations can predict the wavenumbers (cm⁻¹) and intensities of these vibrations, generating a theoretical spectrum that can be compared with experimental results.

For this compound, key predicted vibrational modes would include:

O-H stretch: A broad band characteristic of the phenolic hydroxyl group.

C-H stretch: Signals from the aromatic ring and the aliphatic piperidinone ring.

C=O stretch: Two distinct, strong absorptions corresponding to the ketone in the piperidinone ring and the amide of the benzoyl group. The ketone C=O stretch is typically found at a higher wavenumber than the amide C=O stretch due to resonance in the amide bond.

C-N stretch: Associated with the tertiary amide linkage.

Aromatic C=C bends: A series of absorptions in the fingerprint region.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch | Phenolic -OH | ~3400 | Medium, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2950 - 2850 | Medium |

| C=O Stretch | Ketone | ~1720 | Strong |

| C=O Stretch | Amide | ~1645 | Strong |

| C-N Stretch | Tertiary Amide | ~1250 | Medium |

Note: The values in this table are illustrative and represent typical frequency ranges for the specified functional groups. Actual calculated values may vary based on the computational method and basis set used.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis is also fundamental to predicting the molecule's electronic absorption spectrum (UV-Vis), as the primary electronic transitions often occur from the HOMO to the LUMO. For this compound, the presence of the conjugated benzoyl system is expected to result in a relatively small HOMO-LUMO gap, indicating potential for electronic transitions in the near-UV region.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are hypothetical and serve to illustrate the typical output of a frontier molecular orbital analysis.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize intermediate structures, and calculate the energy barriers that control the reaction rate.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. This structure represents the energy maximum along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of transition states. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for the reaction to occur. A high activation energy implies a slow reaction rate, while a low activation energy suggests a faster reaction. For instance, in a study of the reductive amination of similar cyclic amine structures, the activation barrier was calculated to be 138 kJ mol⁻¹ for the addition of a third substituent, providing insight into the reaction's feasibility. nih.gov For this compound, such calculations could be used to explore potential reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.

Table 4: Illustrative Example of Calculated Activation Energy for a Hypothetical Reaction

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) (kJ/mol) |

| Nucleophilic attack at C4 | 1-(3-Hydroxybenzoyl) piperidin-4-one + Nu⁻ | [TS Complex] | Adduct | 65 |

Note: This table presents a hypothetical reaction to illustrate the concept of a calculated activation energy barrier. Nu⁻ represents a generic nucleophile.

Reaction Pathway Mapping and Intermediate Energy Analysis

No published studies were identified that have mapped the reaction pathways for the synthesis or degradation of this compound. Such an analysis would typically involve the use of quantum chemical methods, like Density Functional Theory (DFT), to calculate the potential energy surface of the reaction. This process identifies the transition states and intermediates, providing a quantitative understanding of the reaction kinetics and thermodynamics. Without these fundamental studies, a data table of intermediate energies cannot be compiled.

Non-Covalent Interactions and Hydrogen Bonding Studies

Similarly, a detailed computational analysis of the non-covalent interactions and hydrogen bonding network of this compound is not present in the current body of scientific literature. While the molecule possesses a hydroxyl group and a carbonyl group, which are prime candidates for forming strong hydrogen bonds, and a phenyl ring capable of engaging in π-stacking and other van der Waals interactions, specific computational studies quantifying these interactions are absent. Research in this area would typically employ techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to visualize and characterize these weak interactions, which are fundamental to understanding the compound's solid-state structure and its potential interactions with biological targets.

Synthetic Utility and Applications in Advanced Chemical Synthesis

1-(3-Hydroxybenzoyl)piperidin-4-one as a Versatile Synthetic Building Block

The inherent reactivity of this compound, stemming from its constituent functional groups, provides chemists with a powerful tool for the construction of diverse and complex molecular frameworks. The ketone on the piperidine (B6355638) ring is a prime site for a wide range of chemical transformations, while the hydroxyl group on the benzoyl moiety offers a handle for further functionalization.

Precursor in the Construction of Diverse Heterocyclic Systems

The piperidin-4-one core of the molecule is a well-established precursor for the synthesis of various heterocyclic systems, particularly spirocyclic compounds. nih.govamazonaws.comnih.govpsu.edusoton.ac.uk The carbonyl group readily participates in reactions such as the Strecker and Reformatsky reactions, leading to the formation of α-amino nitriles and β-hydroxy esters, respectively. nih.gov These intermediates can then be further manipulated and cyclized to generate spiro-imidazolinones and spiro-oxazolidinones. nih.gov

Moreover, the ketone functionality can undergo condensation reactions with various binucleophiles to construct fused heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole-fused piperidines, while condensation with β-ketoesters can lead to the formation of fused pyridinone systems. The presence of the amide linkage in this compound adds another layer of synthetic potential, as it can be hydrolyzed or reduced to provide access to different substitution patterns on the piperidine nitrogen, further expanding the range of accessible heterocyclic structures.

Scaffold for the Assembly of Complex Organic Architectures

The synthesis of spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds exemplifies the utility of piperidin-4-one derivatives in constructing complex systems. psu.edusoton.ac.uk Although the specific starting material differs, the principles of utilizing the piperidin-4-one core for intramolecular reactions to form spirocyclic systems are directly applicable. The phenolic hydroxyl group in this compound can be exploited in intramolecular etherification or cyclization reactions to generate novel polycyclic structures.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Design

The ability to systematically modify a core scaffold and evaluate the impact on a compound's properties is a cornerstone of modern chemical design, particularly in the development of new functional molecules. This compound is an ideal candidate for such structure-activity relationship (SAR) studies due to its multiple points of diversification. ebi.ac.ukresearchgate.netnih.gov

Systematic Modification of Benzoyl and Piperidin-4-one Moieties for Structural Diversity

The benzoyl and piperidin-4-one moieties of the title compound offer distinct regions for chemical modification to generate a library of analogues.

Benzoyl Moiety: The hydroxyl group can be alkylated, acylated, or used as a handle for the introduction of various substituents via ether or ester linkages. The aromatic ring itself is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at the ortho and para positions relative to the hydroxyl group.

Piperidin-4-one Moiety: The ketone provides a versatile reaction site. It can be reduced to a hydroxyl group, which can then be further functionalized. Reductive amination can introduce diverse substituents at the 4-position of the piperidine ring. The ketone can also be converted to an oxime, which can serve as a precursor for other functional groups or as a key pharmacophoric element itself. nih.gov Furthermore, the piperidine nitrogen, after potential de-acylation, can be functionalized with a variety of alkyl, aryl, or acyl groups.

A summary of potential modifications is presented in the table below:

| Moiety to be Modified | Potential Reactions | Resulting Functional Groups |

| Benzoyl Ring | Alkylation, Acylation, Electrophilic Aromatic Substitution | Ethers, Esters, Halogens, Nitro groups, etc. |

| Phenolic Hydroxyl | Etherification, Esterification | Alkoxy, Aryloxy, Acyloxy groups |

| Piperidin-4-one Ketone | Reduction, Reductive Amination, Oximation, Wittig Reaction | Hydroxyl, Amino, Oxime, Alkene groups |

| Amide Linkage | Hydrolysis, Reduction | Secondary Amine, Benzyl Amine |

Investigation of Substituent Effects on Chemical Reactivity and Molecular Architecture

The systematic introduction of substituents at various positions of the this compound scaffold allows for a detailed investigation of their effects on the molecule's chemical reactivity and three-dimensional structure. For example, the introduction of electron-donating or electron-withdrawing groups on the benzoyl ring can modulate the reactivity of the phenolic hydroxyl group and the amide bond.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique combination of functional groups in this compound makes it an excellent substrate for the development of novel synthetic methodologies. For instance, the presence of both a ketone and a phenolic hydroxyl group within the same molecule opens up possibilities for tandem or cascade reactions, where multiple transformations occur in a single synthetic operation.

One area of potential development is in the synthesis of spirocyclic compounds through intramolecular reactions. For example, the phenolic hydroxyl group could be tethered to the piperidine ring via a linker, setting the stage for an intramolecular cyclization onto the ketone or a derivative thereof. Such strategies can lead to the rapid construction of complex and stereochemically rich molecular architectures.

Furthermore, the compound can be used as a model system to explore new catalytic transformations. The development of enantioselective reductions of the ketone or enantioselective additions to the carbonyl group, catalyzed by chiral metal complexes or organocatalysts, would provide access to valuable chiral building blocks for asymmetric synthesis. The insights gained from studying the reactivity of this compound can be broadly applied to the synthesis of other complex molecules containing similar structural motifs.

Perspectives and Future Directions in Chemical Research

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of piperidin-4-one derivatives has traditionally relied on methods like the Mannich condensation, which involves the reaction of an aldehyde, a ketone, and an amine. chemrevlett.com While effective, current research is focused on developing more efficient and environmentally benign synthetic routes.

Green Chemistry Approaches: A significant trend is the move towards green synthesis. One-pot, three-component reactions using recyclable catalysts like titanium dioxide nanowires (TiO2 NWs) are being explored for synthesizing related heterocyclic systems under solvent-free conditions. nih.gov This approach offers advantages in terms of environmental safety, high yields, and catalyst reusability. nih.gov

High-Throughput and Flow Chemistry: To accelerate drug discovery, high-throughput synthesis platforms are being implemented. nih.gov These platforms combine parallel solution-phase synthesis with technologies like continuous flow hydrogenation, allowing for the rapid production of large libraries of analogues. nih.gov This modular approach is highly flexible and can be adopted without extensive process development. nih.gov

Advanced Coupling Reactions: Modern cross-coupling reactions are being employed to create diverse libraries of functionalized benzoylpiperidine derivatives. For instance, Suzuki-Miyura (C-C coupling) and Buchwald (C-N coupling) reactions have been used to synthesize novel libraries of 1H-benzo[d]imidazole derivatives bearing a piperidine (B6355638) moiety, starting from a common intermediate. publish.csiro.au These methods provide operationally simple and high-yield access to a wide range of new molecules. publish.csiro.au

| Synthetic Strategy | Key Features | Reagents/Conditions | Advantages |

| Mannich Condensation | Classic multi-component reaction | Aromatic aldehydes, ketones, ammonium (B1175870) acetate, ethanol | Well-established, versatile |

| Green One-Pot Synthesis | Three-component condensation | Aldehydes, barbituric acid, 4-hydroxycoumarin, TiO2 NWs (catalyst), solvent-free | Environmentally safe, high efficiency, recyclable catalyst nih.gov |

| Continuous Flow Hydrogenation | Automated, continuous process | Utilized in a modular synthesis platform | Rapid, scalable, enhanced safety |

| Suzuki-Miyura Coupling | C-C bond formation | Boronic acids, Palladium catalyst | Creates aryl-substituted derivatives, operational simplicity publish.csiro.au |

| Buchwald Coupling | C-N bond formation | Anilines, Palladium catalyst | Creates arylamino-substituted derivatives, good yields publish.csiro.au |

Advanced Computational Approaches for Predictive Design and Mechanistic Insights

Computational chemistry is an indispensable tool for accelerating the design and understanding the behavior of complex molecules like 1-(3-Hydroxybenzoyl)piperidin-4-one. These methods allow for the prediction of molecular properties and interactions, guiding experimental work.

Predictive Design and Pharmacophore Modeling: Computational library design is used to create focused libraries of compounds with a higher probability of desired biological activity. nih.gov Pharmacophore-hybridization strategies are also employed, where structural features from known active compounds are combined to design new molecules. mdpi.comresearchgate.net This was successfully used to develop novel NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. mdpi.comresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation of a molecule to a biological target, such as an enzyme or receptor. This helps in understanding the mechanism of action, as demonstrated in studies of benzoylpiperidine-based inhibitors of human monoacylglycerol lipase (B570770) (MAGL), where docking suggested a competitive binding behavior. nih.gov Molecular dynamics simulations provide further insight into the stability of the ligand-protein complex and can help elucidate the mechanism of interaction. nih.gov

| Computational Technique | Application | Insights Gained |

| Computational Library Design | Creation of focused small molecule libraries. nih.gov | Efficient exploration of chemical space, prioritization of synthetic targets. nih.gov |

| Pharmacophore Hybridization | Design of new molecules by merging known active scaffolds. mdpi.com | Generation of novel compounds with potential for desired biological activity. mdpi.comresearchgate.net |

| Molecular Docking | Prediction of ligand binding modes within a protein active site. nih.gov | Understanding structure-activity relationships, mechanism of inhibition (e.g., competitive). nih.gov |

| Molecular Dynamics (MD) Simulation | Simulation of the movement of atoms and molecules over time. nih.gov | Assessment of binding stability, identification of key interactions. |

| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. unisi.itnih.gov | Early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity. unisi.it |

Innovative Spectroscopic Techniques for High-Throughput Characterization

The unambiguous structural confirmation of this compound and its derivatives relies on a suite of spectroscopic techniques. Modern advancements are focused on increasing both the detail and throughput of this characterization.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) combined with high-resolution mass analyzers such as Orbitrap are used for precise mass determination, allowing for the confirmation of elemental composition. unisi.itnih.gov This is crucial for verifying the identity of newly synthesized compounds.